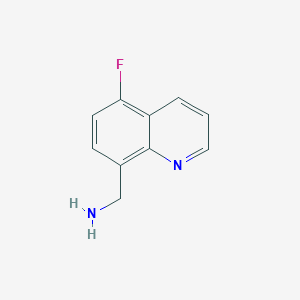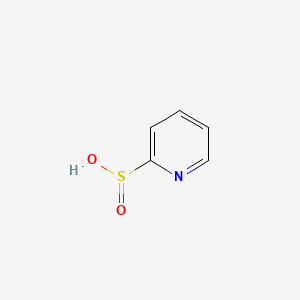![molecular formula C23H29IN4O8 B13658641 2,5-Dioxo-1-pyrrolidinyl 3-[(2,3-Di-Boc-guanidino)methyl]-5-iodobenzoate](/img/structure/B13658641.png)
2,5-Dioxo-1-pyrrolidinyl 3-[(2,3-Di-Boc-guanidino)methyl]-5-iodobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Dioxo-1-pyrrolidinyl 3-[(2,3-Di-Boc-guanidino)methyl]-5-iodobenzoate is a complex organic compound with a molecular formula of C23H29IN4O8 and a molecular weight of 616.4028 . This compound is notable for its unique structure, which includes a pyrrolidinyl ring, an iodobenzoate moiety, and a di-Boc-guanidino group. It is used in various scientific research applications, particularly in the fields of chemistry and biology.
Vorbereitungsmethoden
The synthesis of 2,5-Dioxo-1-pyrrolidinyl 3-[(2,3-Di-Boc-guanidino)methyl]-5-iodobenzoate involves multiple steps. The general synthetic route includes the following steps:
Formation of the pyrrolidinyl ring: This step involves the cyclization of a suitable precursor to form the pyrrolidinyl ring.
Introduction of the iodobenzoate moiety: This step involves the iodination of a benzoate precursor.
Attachment of the di-Boc-guanidino group: This step involves the protection of the guanidino group with Boc (tert-butoxycarbonyl) groups, followed by its attachment to the pyrrolidinyl ring.
The reaction conditions typically involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to ensure the desired product is obtained .
Analyse Chemischer Reaktionen
2,5-Dioxo-1-pyrrolidinyl 3-[(2,3-Di-Boc-guanidino)methyl]-5-iodobenzoate undergoes various types of chemical reactions, including:
Substitution Reactions: The iodobenzoate moiety can undergo nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Deprotection Reactions: The Boc groups can be removed under acidic conditions to yield the free guanidino group.
Coupling Reactions: The compound can participate in coupling reactions with other molecules to form more complex structures.
Common reagents used in these reactions include acids for deprotection, nucleophiles for substitution, and coupling agents for forming new bonds .
Wissenschaftliche Forschungsanwendungen
2,5-Dioxo-1-pyrrolidinyl 3-[(2,3-Di-Boc-guanidino)methyl]-5-iodobenzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme interactions and protein modifications.
Industry: It is used in the production of specialized chemicals and materials
Wirkmechanismus
The mechanism of action of 2,5-Dioxo-1-pyrrolidinyl 3-[(2,3-Di-Boc-guanidino)methyl]-5-iodobenzoate involves its interaction with specific molecular targets. The di-Boc-guanidino group can interact with enzymes and proteins, potentially inhibiting their activity or modifying their function. The iodobenzoate moiety can participate in halogen bonding, which can influence the compound’s binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2,5-Dioxo-1-pyrrolidinyl 3-[(2,3-Di-Boc-guanidino)methyl]-5-iodobenzoate include:
2,5-Dioxo-1-pyrrolidinyl 5-[4-(1,2,4,5-tetrazin-3-yl)benzylamino]-5-oxopentanoate: This compound has a similar pyrrolidinyl ring and benzoate moiety but differs in the substituents attached to the benzoate ring.
2,5-Dioxo-1-pyrrolidinyl 3-methyl-3H-diazirine-3-propanoate: This compound has a diazirine group instead of the di-Boc-guanidino group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C23H29IN4O8 |
|---|---|
Molekulargewicht |
616.4 g/mol |
IUPAC-Name |
(2,5-dioxopyrrolidin-1-yl) 3-[[bis[(2-methylpropan-2-yl)oxycarbonylamino]methylideneamino]methyl]-5-iodobenzoate |
InChI |
InChI=1S/C23H29IN4O8/c1-22(2,3)34-20(32)26-19(27-21(33)35-23(4,5)6)25-12-13-9-14(11-15(24)10-13)18(31)36-28-16(29)7-8-17(28)30/h9-11H,7-8,12H2,1-6H3,(H2,25,26,27,32,33) |
InChI-Schlüssel |
LOWPOADJKZXBFJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC(=NCC1=CC(=CC(=C1)I)C(=O)ON2C(=O)CCC2=O)NC(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


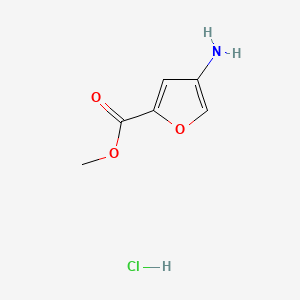
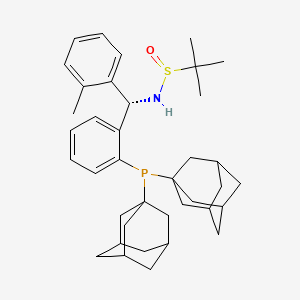

![1-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridine hydrochloride](/img/structure/B13658581.png)
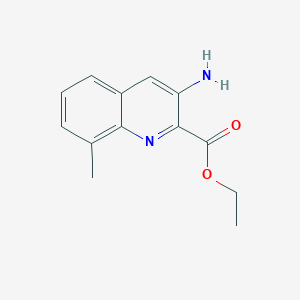
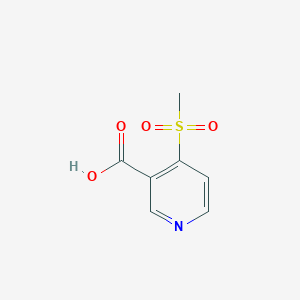

![3-Bromo-9,9'-spirobi[fluoren]-2-amine](/img/structure/B13658600.png)
![Ethyl 3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-5-carboxylate](/img/structure/B13658611.png)
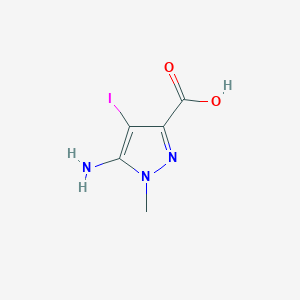
![Methyl 1-[[(Trifluoromethyl)sulfonyl]oxy]-2-naphthoate](/img/structure/B13658620.png)
